Sophoraflavanone B

Vue d'ensemble

Description

Sophoraflavanone B (SPF-B) is a prenylated flavonoid that can be isolated from the roots of Desmodium caudatum. It has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen responsible for various hospital- and community-acquired infections .

Synthesis Analysis

While the provided papers do not detail the synthesis of Sophoraflavanone B, they do mention its isolation from natural sources such as the roots of Desmodium caudatum and Sophora flavescens. The efficient production and capture of related compounds, such as sophoraflavanone G, have been achieved by adding cork tissue to cell suspension cultures of Sophora flavescens, which suggests a potential method for the production of Sophoraflavanone B .

Molecular Structure Analysis

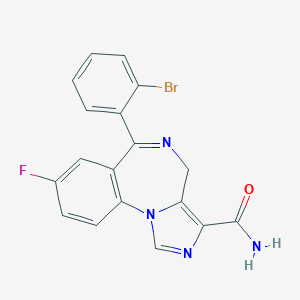

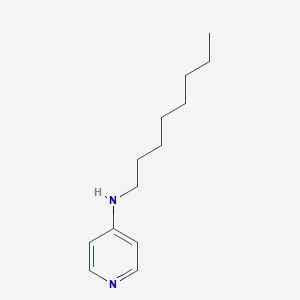

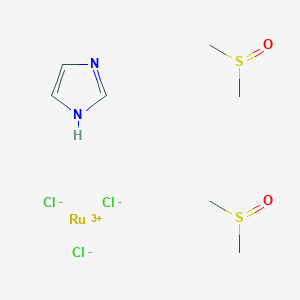

Sophoraflavanone B is a flavanone with a prenyl group, which is a common feature in the structure of flavonoids isolated from the genus Sophora. The presence of this prenyl group is thought to enhance the compound's biological activity. The molecular structure of Sophoraflavanone B is closely related to other flavonoids isolated from Sophora species, such as sophoflavanones A and B, which feature an unusual pyran ring .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving Sophoraflavanone B. However, the flavonoid's activity against MRSA suggests that it interacts with bacterial cell components, such as peptidoglycan, which is supported by the observation of direct binding of SPF-B with peptidoglycan derived from S. aureus .

Physical and Chemical Properties Analysis

Sophoraflavanone B's physical and chemical properties, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its minimum inhibitory concentration (MIC) against MRSA has been determined to be in the range of 15.6-31.25 µg/mL, indicating its potent antimicrobial activity . The compound's ability to bind directly to bacterial peptidoglycan suggests that it possesses a certain degree of lipophilicity, which may facilitate its interaction with the bacterial cell membrane .

Applications De Recherche Scientifique

-

Estrogenic Activity

- Field : Pharmacology

- Application : Sophoraflavanone G, along with other prenylated flavonoids like kurarinone and kushenols A and I, were examined for their estrogenic activity .

- Methods : The estrogenic activities of these prenylated flavonoids were examined via cell proliferation assays using sulforhodamine B, Western blotting, and RT-PCR .

- Results : All the assays found weak but clear estrogenic activities for the prenylated flavonoids examined. The activities were inhibited by an estrogen receptor antagonist, suggesting that the activities were likely being mediated by the estrogen receptors .

-

Inhibition of TNF-α-Induced MMP-9-Mediated Events

- Field : Neurology

- Application : Sophoraflavanone G was used to explore TNF-α-induced MMP-9 signaling in mouse brain microvascular endothelial cells (bMECs) .

- Methods : bEnd.3 cells were pretreated with MMP-9 inhibitor (9i, 1 μM) for 1 h and then incubated with TNF-α (30 ng/mL) for 24 h .

- Results : The study revealed that the expression of MMP-9 in bMECs was stimulated by TNF-α through the activation of ERK1/2, p38 MAPK, and JNK1/2 via the TNF receptor (TNFR) with a connection to the NF-κB signaling pathway .

-

Allergic Airway Inflammation

- Field : Immunology

- Application : Sophoraflavanone G has been found to ameliorate allergic airway inflammation by suppressing Th2 response and oxidative stress in a murine asthma model .

- Methods : Female BALB/c mice were sensitized with ovalbumin, and asthmatic mice were treated with Sophoraflavanone G by intraperitoneal injection .

- Results : Sophoraflavanone G treatment significantly reduced airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in the lungs of asthmatic mice .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Sophoraflavanone G has been found to impact the growth of antibiotic-resistant bacteria and may enhance the effect of currently used antibiotics .

- Methods : The antimicrobial activity of Sophoraflavanone G was tested against various strains of antibiotic-resistant bacteria .

- Results : Preliminary research has shown promising results, indicating that Sophoraflavanone G could potentially be used as an antimicrobial agent against MRSA and VRE .

-

Cancer Treatment

- Field : Oncology

- Application : Sophoraflavanone G has been found to inhibit cancer cell proliferation and induce apoptosis by regulating the expression of apoptotic and anti-apoptotic proteins .

- Methods : The effects of Sophoraflavanone G on cancer cells were studied by examining the phosphorylation of various proteins involved in cell proliferation and apoptosis .

- Results : Sophoraflavanone G was found to inhibit tyrosine phosphorylation of STAT proteins in Hodgkin’s lymphoma and solid cancer cells .

-

Antimalarial Activity

- Field : Parasitology

- Application : Sophoraflavanone G has been found to possess antimalarial properties .

- Methods : The antimalarial activity of Sophoraflavanone G was tested against various strains of malaria parasites .

- Results : Preliminary research has shown promising results, indicating that Sophoraflavanone G could potentially be used as an antimalarial agent .

-

Inflammation Inhibition

- Field : Immunology

- Application : Sophoraflavanone G is known to possess anti-inflammatory properties .

- Methods : The anti-inflammatory effects of Sophoraflavanone G were studied in lipopolysaccharide-treated RAW cells .

- Results : Sophoraflavanone G was found to inhibit the production of nitric oxide and prostaglandin E2 in these cells .

-

Antioxidant Properties

- Field : Biochemistry

- Application : Sophoraflavanone G has been found to have antioxidant properties .

- Methods : The antioxidant properties of Sophoraflavanone G were studied using various biochemical assays .

- Results : Sophoraflavanone G was found to exhibit significant antioxidant activity in these assays .

-

Skin Enhancement

-

Vasodilation Enhancement

-

Blood Sugar Improvement and Diabetes Fight

- Field : Endocrinology

- Application : Sophoraflavanone G has been found to improve blood sugar levels and fight diabetes .

- Methods : The effects of Sophoraflavanone G on blood sugar levels and diabetes were studied in various in vitro and in vivo models .

- Results : Sophoraflavanone G was found to improve blood sugar levels and have anti-diabetic effects in these models .

-

Gut Protection

- Field : Gastroenterology

- Application : Sophoraflavanone G has been found to protect the gut .

- Methods : The gut-protecting effects of Sophoraflavanone G were studied in various in vitro and in vivo models .

- Results : Sophoraflavanone G was found to have protective effects on the gut in these models .

Orientations Futures

Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333502 | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sophoraflavanone B | |

CAS RN |

68682-02-0 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)

![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)

![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)